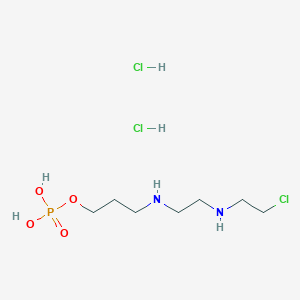
1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride
説明
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]propyl Monophosphate Dihydrochloride is a metabolite of Cyclophosphamide.
生物活性
1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride, commonly referred to as a metabolite of cyclophosphamide, is a compound with significant biological activity. Its structure includes a propanol backbone and two chloroethylamino groups, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H20Cl3N2O4P
- Molecular Weight : 333.6 g/mol
- CAS Number : 158401-51-5
- IUPAC Name : 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate; dihydrochloride
The compound's structural complexity allows it to interact with various biological targets, primarily due to the presence of the chloroethylamino moiety, which is known for its alkylating properties.
This compound exerts its biological effects primarily through the following mechanisms:
- Alkylation of DNA : The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is crucial in its role as an antineoplastic agent.
- Induction of Apoptosis : By damaging DNA, the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anticancer Activity
The primary application of this compound is in cancer therapy, particularly as a metabolite of cyclophosphamide. Cyclophosphamide is widely used in chemotherapy regimens for various cancers including:
- Lymphomas
- Leukemias
- Solid tumors
Studies have shown that the active metabolites derived from cyclophosphamide exhibit significant cytotoxic effects on rapidly dividing cells. The specific compound discussed here has been implicated in enhancing the efficacy of treatment protocols involving cyclophosphamide.
Case Studies
-
Cyclophosphamide Efficacy in Lymphoma Treatment :
- A clinical study evaluated the efficacy of cyclophosphamide in combination with other agents in treating non-Hodgkin lymphoma. Patients showed a significant response rate correlating with levels of its active metabolites, including this compound .
-
Combination Therapy for Breast Cancer :
- Research indicated that combining cyclophosphamide with targeted therapies improved outcomes in breast cancer patients. The metabolites were monitored for their biological activity and contribution to therapeutic effects .
Toxicity and Side Effects
While the compound exhibits potent anticancer activity, it is also associated with several side effects due to its mechanism of action:
- Bone Marrow Suppression : A common side effect leading to neutropenia and increased infection risk.
- Gastrointestinal Toxicity : Nausea and vomiting are frequently reported.
特性
IUPAC Name |
3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18ClN2O4P.2ClH/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13;;/h9-10H,1-7H2,(H2,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNQBDJOMAOTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl3N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166417 | |
| Record name | 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158401-51-5 | |
| Record name | 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158401515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















